Home > Products > Screening Compounds P52626 > Cefetamet pivoxil hydrochloride
Cefetamet pivoxil hydrochloride -

Cefetamet pivoxil hydrochloride

Catalog Number: EVT-10884852
CAS Number:
Molecular Formula: C20H26ClN5O7S2
Molecular Weight: 548.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefetamet Pivoxil Hydrochloride is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of cefetamet pivoxil hydrochloride, the ester bond is cleaved, releasing active cefetamet.
Source and Classification

Cefetamet pivoxil hydrochloride is derived from cefetamet, which is synthesized from 7-amino-3-deacetoxy cephalosporanic acid. The compound falls under the class of beta-lactam antibiotics, specifically cephalosporins, which are characterized by their beta-lactam ring structure that is essential for their antibacterial activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefetamet pivoxil hydrochloride involves several key steps:

Molecular Structure Analysis

Structure and Data

Cefetamet pivoxil hydrochloride has a complex molecular structure characterized by its beta-lactam ring and pivaloyloxy group. Its chemical formula is C16_{16}H18_{18}ClN3_{3}O5_{5}S, with a molecular weight of approximately 393.84 g/mol. The structural representation highlights the functional groups that contribute to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Cefetamet pivoxil hydrochloride undergoes various chemical reactions that are crucial for its activity:

  • Hydrolysis: In physiological conditions, the ester bond can be hydrolyzed to release cefetamet, which exerts its antibacterial effects.
  • Degradation Pathways: Studies have identified multiple impurities and degradation products, emphasizing the need for careful formulation to maintain stability .
Mechanism of Action

Process and Data

Cefetamet pivoxil hydrochloride acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process necessary for cell wall integrity. This leads to cell lysis and death, particularly effective against rapidly dividing bacterial cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefetamet pivoxil hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and methanol but insoluble in organic solvents like chloroform.

Chemical Properties

  • pH: The pH of an aqueous solution is typically around 4.5–6.5.
  • Stability: The compound exhibits stability under acidic conditions but can degrade under alkaline conditions or prolonged exposure to heat .
Applications

Scientific Uses

Cefetamet pivoxil hydrochloride is primarily utilized in clinical settings for treating infections caused by susceptible strains of bacteria, including:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin and soft tissue infections

Moreover, ongoing research explores its potential in combination therapies for resistant bacterial strains, enhancing its clinical utility . The compound's formulation with various excipients has also been studied to improve its physicochemical properties and bioavailability .

Introduction to Cefetamet Pivoxil Hydrochloride

Historical Development and Clinical Significance

Cefetamet pivoxil hydrochloride emerged in the late 1980s as a response to the urgent need for orally bioavailable third-generation cephalosporins with enhanced Gram-negative coverage. Its development addressed critical limitations of earlier cephalosporins, particularly their susceptibility to β-lactamases and poor oral absorption. Clinical trials established its efficacy against community-acquired respiratory tract infections (pharyngotonsillitis, otitis media, pneumonia) and urinary tract infections across diverse populations, including pediatric and elderly patients [3] [6]. A key clinical milestone was demonstrating that a 7-day course of cefetamet pivoxil hydrochloride matched the efficacy of a 10-day phenoxymethylpenicillin regimen for streptococcal pharyngotonsillitis, highlighting its potential to shorten treatment duration and improve adherence [4] [6]. The compound’s significance lies in bridging the efficacy gap between parenteral third-generation cephalosporins and earlier oral agents, offering β-lactamase stability while maintaining a favorable safety profile distinct from aminoglycosides or fluoroquinolones.

Table 1: Key Milestones in Cefetamet Pivoxil Hydrochloride Development

Time PeriodDevelopment PhaseSignificant Findings
Late 1980sPreclinical ResearchBroad-spectrum in vitro activity against Enterobacteriaceae, Haemophilus influenzae, and Streptococcus pyogenes demonstrated [6]
Early 1990sPhase III Clinical TrialsEfficacy established in 4,899 patients (including 1,002 children) for respiratory and urinary tract infections [4] [6]
1993Comprehensive ReviewPositioned as a clinically effective alternative to cefaclor, amoxicillin, and cefixime with twice-daily dosing convenience [3]

Role as a Prodrug for Cefetamet

Cefetamet pivoxil hydrochloride functions as a lipophilic prodrug designed to overcome the inherently poor oral bioavailability of its active metabolite, cefetamet. The pivoxil ester moiety (a pivaloyloxymethyl group) masks polar functionalities in cefetamet, significantly enhancing gastrointestinal absorption. Upon ingestion, nonspecific esterases in the intestinal mucosa and blood rapidly hydrolyze the prodrug, releasing active cefetamet and pivalic acid [2] [10]. This bioconversion is nearly complete (>90%) during first-pass metabolism, with no detectable prodrug in systemic circulation.

The prodrug strategy confers critical advantages:

  • Taste Masking: Cefetamet’s intense bitterness precludes direct pediatric formulation. Complexation with ion-exchange resins (e.g., Indion 234) in dry powder suspensions effectively masks bitterness while maintaining bioavailability [1].
  • Stability Optimization: Solid-state degradation studies reveal autocatalytic first-order kinetics at >50% relative humidity. Degradation pathways include hydrolysis (yielding Δ³ and Δ² isomers) and dimerization, necessitating strict moisture control during manufacturing and storage [1] [8] [9].
  • pH-Dependent Kinetics: Aqueous degradation follows specific acid-base catalysis. Maximum stability occurs at pH 6.0, with degradation accelerating under alkaline conditions due to hydroxide-ion catalysis [9].

Table 2: Stability Profile of Cefetamet Pivoxil Hydrochloride

ConditionDegradation Rate Constant (kobs)Primary Degradation ProductsStorage Recommendations
Aqueous Solution (pH 6.0)0.0003 h⁻¹ at 90°CCefetamet (active acid), Δ³-isomerBuffer to pH 6.0 during processing
High Humidity (RH >50%)Autocatalytic first-order kineticsDimers, hydrolyzed isomersStore at RH ≤50%; desiccants in packaging
Solid-State (25°C)First-order kinetics at RH=0%Isomers, desesterified productsAmber vials; 2-8°C refrigeration

Position within Third-Generation Cephalosporins

Cefetamet pivoxil hydrochloride belongs to the third-generation cephalosporin class, distinguished by its expanded Gram-negative spectrum and β-lactamase stability. Its core structure includes a 2-aminothiazol-4-yl moiety and (Z)-methoxyimino side chain at C7, conferring resistance to plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) commonly produced by Enterobacteriaceae and Haemophilus influenzae [3] [6].

Antimicrobial Spectrum Highlights:

  • Gram-Positive Bacteria: Effective against penicillin-susceptible Streptococcus pneumoniae, Streptococcus pyogenes (MIC90 ≤0.5 mg/L), but inactive against methicillin-resistant Staphylococcus aureus and enterococci [3] [6].
  • Gram-Negative Bacteria: Superior to many oral cephalosporins against Haemophilus influenzae (including β-lactamase-positive strains; MIC90 0.25 mg/L), Moraxella catarrhalis, Neisseria gonorrhoeae, and Enterobacteriaceae (Escherichia coli, Klebsiella spp., Proteus spp.) [4] [6].
  • Limitations: Lacks activity against Pseudomonas aeruginosa, Bacteroides fragilis, and penicillin-resistant Streptococcus pneumoniae (PRSP) [3].

Pharmacokinetic Differentiation: Unlike earlier cephalosporins, cefetamet pivoxil hydrochloride provides prolonged plasma concentrations exceeding MIC90 values for key pathogens over 12 hours, enabling twice-daily dosing. Its low protein binding (22%) and volume of distribution (0.3 L/kg) align with extracellular fluid penetration, while renal excretion (88% unchanged) necessitates dose adjustment in renal impairment [2] [6].

Table 3: Comparative In Vitro Activity of Cefetamet vs. Representative Cephalosporins

PathogenCefetamet MIC90 (mg/L)Cefixime MIC90 (mg/L)Cefaclor MIC90 (mg/L)
Haemophilus influenzae (β-lactamase+)0.250.1232
Streptococcus pneumoniae (pen-S)0.250.54
Escherichia coli0.5116
Klebsiella pneumoniae0.250.2532
Moraxella catarrhalis0.120.258

Data compiled from clinical efficacy reviews [3] [6]

Properties

Product Name

Cefetamet pivoxil hydrochloride

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Molecular Formula

C20H26ClN5O7S2

Molecular Weight

548.0 g/mol

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11+;/t12-,16-;/m1./s1

InChI Key

XAAOHMIKXULDKJ-LZRHLYMTSA-N

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.